molecular formula C16H14N6S B11487975 13-methyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

13-methyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

Cat. No.: B11487975
M. Wt: 322.4 g/mol
InChI Key: MRSHGJJNGDSZQM-UHFFFAOYSA-N
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Description

“13-methyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene” (let’s call it “Compound X” for brevity) is a complex heterocyclic compound. Its unique fused-ring system combines pyridine, thiazole, and azepine moieties, making it an intriguing subject for research.

Preparation Methods

Synthetic Routes::

    De Novo Synthesis:

    Modification of Existing Compounds:

Reaction Conditions::
  • Cyclization reactions often require carefully controlled conditions, such as specific temperatures, solvents, and catalysts.
  • Protecting groups may be used to prevent unwanted side reactions during synthesis.
Industrial Production::
  • While industrial-scale production details are proprietary, pharmaceutical companies and research institutions have explored scalable methods for Compound X.

Chemical Reactions Analysis

Reactions Undergone::

    Ring-Opening:

Major Products::
  • Compound X’s reactivity leads to diverse products, including derivatives with altered pharmacological properties.

Scientific Research Applications

Compound X finds applications across disciplines:

Mechanism of Action

  • Compound X’s effects likely involve interactions with cellular targets.
  • It may modulate signaling pathways, enzyme activity, or gene expression.
  • Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

  • Compound X stands out due to its intricate fused-ring system.
  • Similar compounds include pyridine derivatives, thiazoles, and azepines.
  • none precisely match Compound X’s structural complexity.

Properties

Molecular Formula

C16H14N6S

Molecular Weight

322.4 g/mol

IUPAC Name

13-methyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C16H14N6S/c1-21-7-4-11-12(8-21)23-16-13(11)15-19-14(20-22(15)9-18-16)10-2-5-17-6-3-10/h2-3,5-6,9H,4,7-8H2,1H3

InChI Key

MRSHGJJNGDSZQM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=NC=C5

Origin of Product

United States

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